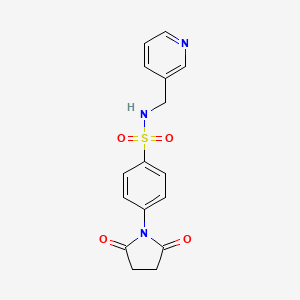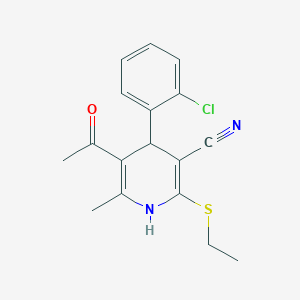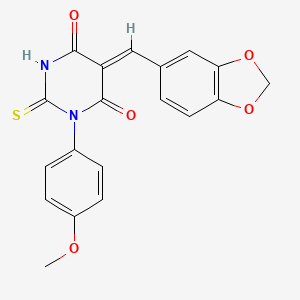![molecular formula C18H7F5N2O2S B4886779 N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4886779.png)
N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide is not fully understood. However, it is believed to interact with specific biomolecules, such as proteins, and alter their function. This compound has been shown to bind to the hydrophobic pockets of proteins, leading to conformational changes that affect their activity.
Biochemical and Physiological Effects:
N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, such as protein kinase C and calmodulin-dependent protein kinase II. It has also been shown to modulate the activity of ion channels, such as the L-type calcium channel.
実験室実験の利点と制限
One of the main advantages of using N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide in lab experiments is its high selectivity towards specific biomolecules. This compound can be used to label and track specific proteins and other biomolecules, making it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity towards cells and tissues, which can affect the reliability of the experimental results.
将来の方向性
There are several future directions for the study of N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide. One of the most promising directions is in the development of new drugs based on this compound. Researchers are studying the structure-activity relationship of this compound to identify new derivatives with improved pharmacological properties. Another future direction is in the development of new fluorescent probes based on this compound, which can be used for studying various biological processes.
In conclusion, N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide is a valuable compound with various potential applications in the field of scientific research. Its high selectivity towards specific biomolecules makes it a valuable tool for studying their function, and its potential applications in drug discovery make it a promising lead compound for developing new drugs. However, further research is needed to fully understand its mechanism of action and potential limitations.
合成法
The synthesis of N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction between 2-aminobenzoic acid and pentafluorobenzoyl chloride, followed by the reaction with 2-mercaptobenzothiazole. The final product is purified through recrystallization and characterized using various analytical techniques.
科学的研究の応用
N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of fluorescence microscopy, where this compound is used as a fluorescent probe to label proteins and other biomolecules. It has also been studied for its potential applications in drug discovery, where it can be used as a lead compound for developing new drugs.
特性
IUPAC Name |
N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H7F5N2O2S/c19-12-11(13(20)15(22)16(23)14(12)21)18-25-8-6-7(3-4-9(8)27-18)24-17(26)10-2-1-5-28-10/h1-6H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONMJMCZSWDFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H7F5N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4886704.png)
![2-[(3-fluorophenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886706.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4886712.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886720.png)

![5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886734.png)
![2,4-difluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4886745.png)
![1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4886755.png)

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4886768.png)

![(4aS*,8aR*)-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4886781.png)

